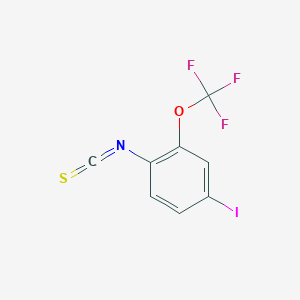
4-Iodo-2-trifluoromethoxyphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate typically involves the reaction of 4-iodo-2-trifluoromethoxyphenylamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
4-Iodo-2-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-trifluoromethoxyphenylisothiocyanate is widely used in scientific research, particularly in:
Proteomics: It is used to label proteins for identification and analysis.
Medicinal Chemistry: The compound is used in the synthesis of potential therapeutic agents.
Biological Studies: It is used to study enzyme interactions and protein functions.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate involves its interaction with proteins and enzymes. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This reaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Iodo-2-trifluoromethoxyphenylisothiocyanate include:
4-Iodo-2-methoxyphenylisothiocyanate: Lacks the trifluoromethoxy group, making it less reactive.
4-Bromo-2-trifluoromethoxyphenylisothiocyanate: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
4-Iodo-2-trifluoromethylphenylisothiocyanate: Has a trifluoromethyl group instead of trifluoromethoxy, altering its chemical properties.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in research .
Eigenschaften
CAS-Nummer |
886501-55-9 |
|---|---|
Molekularformel |
C8H3F3INOS |
Molekulargewicht |
345.08 g/mol |
IUPAC-Name |
4-iodo-1-isothiocyanato-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F3INOS/c9-8(10,11)14-7-3-5(12)1-2-6(7)13-4-15/h1-3H |
InChI-Schlüssel |
FAQBOYFUFJGDKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


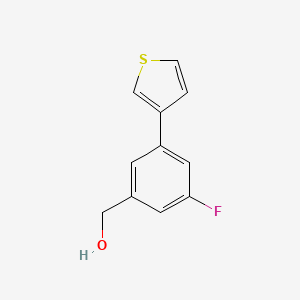
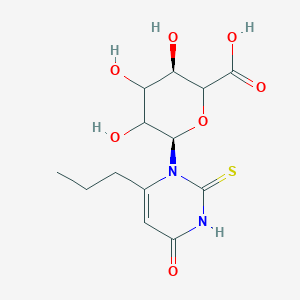
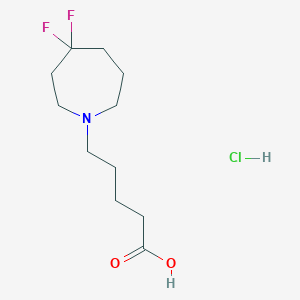

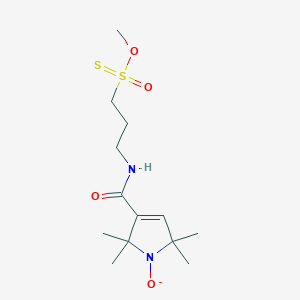
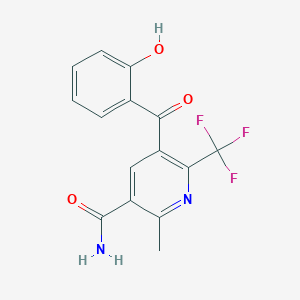
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
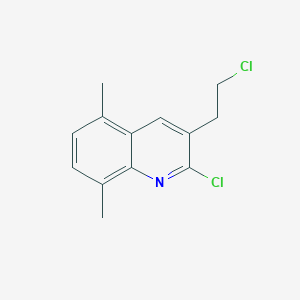
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
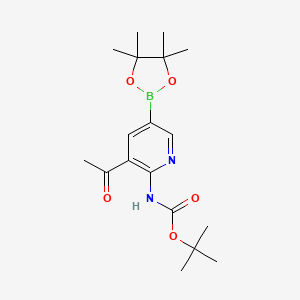
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
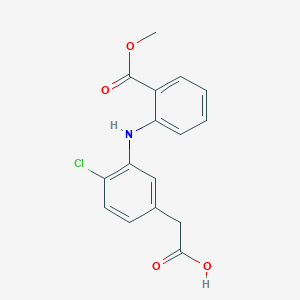
![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
